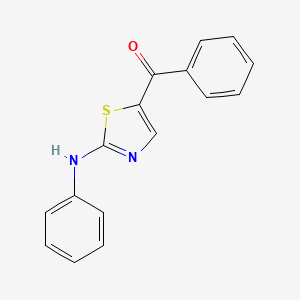

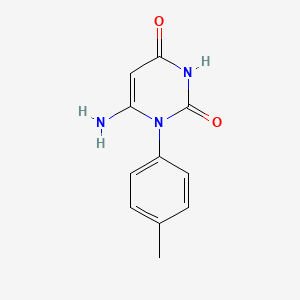

![molecular formula C13H25ClN4 B2503639 1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride CAS No. 1909316-75-1](/img/structure/B2503639.png)

1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride" is a derivative within the class of 1,2,4-triazolo[4,3-a]pyridine derivatives. These compounds have been identified as having significant herbicidal activity against a variety of weeds and are considered potential candidates for the development of new herbicides . The structure of the compound suggests it may possess similar properties, although the specific compound is not directly mentioned in the provided papers.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]pyridine derivatives typically involves the use of NMR, IR, single-crystal X-ray diffraction, mass spectroscopy, and elemental analysis for identification . A palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation, is a reported method for synthesizing analogues in this class . Although the exact synthesis method for the compound is not detailed, it is likely that similar synthetic strategies and characterization techniques would be applicable.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridine derivatives has been confirmed through single-crystal X-ray diffraction . The regiochemistry of related compounds, such as 2,6-bis(1-triazolo)pyridine, has also been established through X-ray analysis of their hydrochloride salts . These analyses are crucial for understanding the molecular geometry and electronic structure, which are directly related to the compound's reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazolo[4,3-a]pyridine derivatives is not explicitly discussed in the provided papers. However, the synthesis methods suggest that these compounds can participate in reactions typical for heterocyclic compounds, such as nucleophilic substitutions and dehydrations . The formation of metal complexes, as seen with 2,6-bis(1-triazolo)pyridine, indicates potential coordination chemistry that could be explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridine derivatives, such as solubility, melting points, and stability, are not detailed in the provided papers. However, the herbicidal activity of these compounds has been evaluated, and some have shown high efficacy at low dosages . The structure-activity relationship (SAR) and herbicidal activity are often studied using comparative molecular field analysis (CoMFA) and density functional theory (DFT) calculations to predict the properties of new derivatives .

Scientific Research Applications

Synthesis and Structure

- Efficient Synthesis and Structural Analysis : Triazolopyridines, a family of compounds including variations similar to the one , have been synthesized using N-Chlorosuccinimide (NCS) under mild conditions. These compounds were characterized by various techniques, including X-ray diffraction, demonstrating their potential for diverse pharmaceutical applications (El-Kurdi et al., 2021).

Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Properties : A series of triazolopyridines exhibited promising antimicrobial activities. This includes compounds synthesized through iodine(III)-mediated oxidative approaches, which have been found to be potent antimicrobial agents (Prakash et al., 2011).

- Enhanced Water Solubility for Medical Use : Another study focused on improving the water solubility of similar compounds, particularly for use as adenosine receptor antagonists. This involved functionalizing the compound to enhance its solubility at physiological pH, making it suitable for intravenous infusion (Baraldi et al., 2012).

Synthesis Methods and Applications

- Novel Synthesis Strategies : Innovative synthesis methods for 1,2,4-triazolopyridines have been developed. These include metal-free synthesis strategies, which simplify the construction of the compound's skeleton, indicating potential for streamlined pharmaceutical production (Zheng et al., 2014).

- Pharmaceutical Patent Applications : Triazolo-pyridine derivatives, similar to the compound , have been highlighted in pharmaceutical patents, reflecting their significance in treatments related to the central nervous system, depression, and other mental health disorders (Habernickel, 2001).

Anticancer Potential

- Anticancer Activity of Similar Compounds : Research into compounds with similar structures, such as triazolothiadiazines and triazolothiadiazoles, has shown promising anticancer activity. These studies highlight the potential of these compounds in pharmaceutical research, particularly in oncology (Holla et al., 2006).

properties

IUPAC Name |

1-(2,4,4-trimethylpentan-2-yl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4.ClH/c1-12(2,3)9-13(4,5)17-11-6-7-14-8-10(11)15-16-17;/h14H,6-9H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVKAABQZXKWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N1C2=C(CNCC2)N=N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

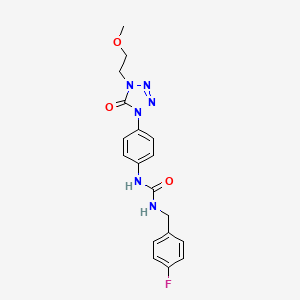

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2503560.png)

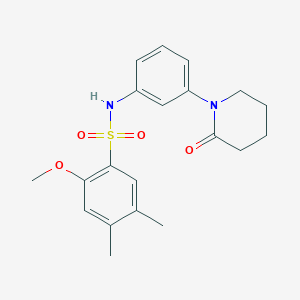

![2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2503564.png)

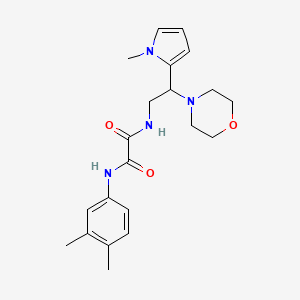

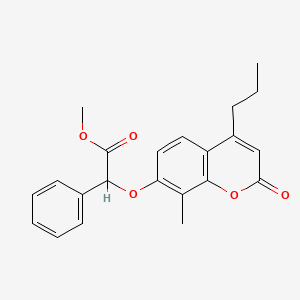

![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)

![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)

![2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2503573.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503574.png)

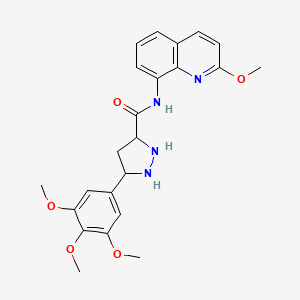

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)